molecular formula C11H19N5O3 B5512961 4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine

4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine

Cat. No.: B5512961
M. Wt: 269.30 g/mol
InChI Key: GAQFHPJKJRYNCB-UHFFFAOYSA-N
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Description

4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C11H19N5O3 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.14878949 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine, due to its unique structure, has been a compound of interest in various synthetic and biological research applications. Researchers have synthesized derivatives and evaluated their biological activities, including antimicrobial and monoamine oxidase inhibitory activity. For instance, derivatives of 1,3,5-triazine have shown good to moderate antimicrobial activities against test microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, a series of 1,3,5-triazine amino acid derivatives were synthesized, showing comparable monoamine oxidase A inhibition activity to the standard clorgyline, indicating selective inhibitory activity toward MAO-A without significant acute toxicity (Khattab et al., 2015).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of this compound and its derivatives have been explored to understand their structural and chemical properties better. For example, the crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine revealed various conformations, such as butterfly and propeller conformations, which were determined through X-ray crystallography (Fridman et al., 2003). This structural information is crucial for the development of new compounds with desired chemical and biological properties.

Coupling Agent in Organic Synthesis

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), a derivative of this compound, has been used as an efficient condensing agent in the formation of amides and esters. This demonstrates the compound's utility in facilitating bond formation in organic synthesis, providing a practical method for synthesizing complex molecules (Kunishima et al., 1999).

Application in Peptidomimetic Synthesis

The compound has also found application in the synthesis of sterically-hindered peptidomimetics, where it was shown to be superior to other coupling reagents in controlling racemization and N-arylation. This highlights its potential in the field of medicinal chemistry for the development of novel therapeutic agents (Shieh et al., 2008).

Properties

IUPAC Name

4,6-dimethoxy-N-(2-morpholin-4-ylethyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O3/c1-17-10-13-9(14-11(15-10)18-2)12-3-4-16-5-7-19-8-6-16/h3-8H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQFHPJKJRYNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NCCN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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